(3-Nitropyridin-4-YL)methanamine

Enzyme Inhibition Aminopeptidase N Medicinal Chemistry

(3-Nitropyridin-4-YL)methanamine (CAS 1060804-43-4) is a disubstituted pyridine featuring a nitro group at the 3-position and an aminomethyl group at the 4-position. It belongs to the class of nitropyridinyl methanamines, which serve as versatile intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 1060804-43-4
Cat. No. B11813039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitropyridin-4-YL)methanamine
CAS1060804-43-4
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CN)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3,7H2
InChIKeyWPOWHFXXQDTQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Nitropyridin-4-YL)methanamine CAS 1060804-43-4: A Regiospecific Nitropyridine Building Block for Targeted Synthesis and Biological Screening


(3-Nitropyridin-4-YL)methanamine (CAS 1060804-43-4) is a disubstituted pyridine featuring a nitro group at the 3-position and an aminomethyl group at the 4-position. It belongs to the class of nitropyridinyl methanamines, which serve as versatile intermediates in medicinal chemistry and agrochemical research. The compound's regiospecific substitution pattern dictates its reactivity profile, influencing both its chemical derivatization pathways and its biological target interactions [1].

Why (3-Nitropyridin-4-YL)methanamine Cannot Be Replaced by Isomeric Nitropyridinyl Methanamines in Precision Research


Generic substitution among nitropyridinyl methanamine isomers is invalid due to dramatic regiospecific differences in reactivity and biological activity. The position of the nitro group relative to the aminomethyl moiety fundamentally alters the electron density of the pyridine ring, dictating the regioselectivity of nucleophilic aromatic substitution (S_NAr) and the compound's capacity to participate in Vicarious Nucleophilic Substitution (VNS) reactions [1]. In biological systems, this regioisomerism translates to distinct target binding profiles: for example, the 3-nitropyridin-4-yl scaffold has been specifically exploited in PIM kinase inhibitor programs, whereas isomeric 4-nitropyridin-3-yl or 5-nitropyridin-2-yl scaffolds show divergent potency or selectivity [2].

Head-to-Head Quantitative Differentiation of (3-Nitropyridin-4-YL)methanamine from Its Closest Analogs


Aminopeptidase N (APN) Inhibitory Activity: 3-Nitro-4-aminomethyl vs. 5-Nitro-2-aminomethyl Congeners

In a direct enzyme inhibition assay using pig kidney microsomal aminopeptidase N (APN), the (3-nitropyridin-4-yl)methanamine core exhibited an IC50 of 127,000 nM (pIC50 ≈ 3.90) [1]. In stark contrast, a positional isomer, (5-nitropyridin-2-yl)methanamine, demonstrated an IC50 of 50 nM (pIC50 = 7.30) under comparable assay conditions [2]. This represents an approximately 2,540-fold difference in potency, definitively showing that the regiospecific placement of the nitro and aminomethyl groups is not interchangeable for this target.

Enzyme Inhibition Aminopeptidase N Medicinal Chemistry

Predicted Lipophilicity (LogP) as a Surrogate for PK Differentiation Among Nitropyridinyl Methanamine Isomers

Computational predictions indicate that the lipophilicity of nitropyridinyl methanamines is highly sensitive to the relative position of the nitro and aminomethyl groups. The target compound (3-nitro-4-yl isomer) has a predicted LogP of approximately 0.95 [1], whereas the (4-nitropyridin-3-yl)methanamine isomer has a predicted LogP of 1.67 . This difference of ΔLogP ≈ 0.72 log units suggests that the target compound is significantly more hydrophilic, which would impact membrane permeability, solubility, and ultimately, oral bioavailability in drug development programs.

Physicochemical Properties Lipophilicity Drug Design

Synthetic Utility: Regiospecific VNS Reactivity of 3-Nitro-4-substituted Pyridines vs. Other Nitropyridine Isomers

The Bakke review establishes that 3-nitropyridines and 4-substituted-3-nitropyridines undergo Vicarious Nucleophilic Substitution (VNS) with ammonia and amines at the position para to the nitro group with high regioselectivity [1]. In the case of (3-nitropyridin-4-YL)methanamine, the 4-position is already occupied by the aminomethyl group, effectively blocking the primary VNS site. This renders the ring less reactive toward further VNS functionalization compared to 3-nitropyridine itself or to 4-substituted-3-nitropyridines where the substituent is not at the para position. In contrast, 4-nitropyridine isomers primarily react via different pathways (e.g., S_NAr at the 2- or 6-position), offering a distinct set of derivatization possibilities.

Synthetic Chemistry Vicarious Nucleophilic Substitution Regioselectivity

Commercial Availability and Purity Benchmarking Against the (4-Nitropyridin-3-YL)methanamine Isomer

Both (3-nitropyridin-4-YL)methanamine and its (4-nitropyridin-3-yl)methanamine isomer [1] are commercially available at a minimum purity specification of 95%. No difference in standard catalog purity was identified between these two isomers. However, the target compound is listed by fewer suppliers and has a less established supply chain compared to the 4-nitropyridin-3-yl isomer, which is available from multiple vendors and has a more mature quality control profile . This parity in purity but disparity in supply chain maturity is a key procurement consideration.

Chemical Procurement Purity Supply Chain

Evidence-Based Application Scenarios for (3-Nitropyridin-4-YL)methanamine in Drug Discovery and Chemical Biology


Negative Control or Low-Affinity Probe for Aminopeptidase N (APN) Target Engagement Studies

When a research program requires a chemically similar but biologically inactive or low-activity analog for APN assays, (3-nitropyridin-4-YL)methanamine (IC50 = 127,000 nM) serves as an ideal negative control against the potent (5-nitropyridin-2-yl)methanamine congener (IC50 = 50 nM) [1]. This sharp potency cliff validates that any observed biological effect is target-specific rather than due to general nitropyridine scaffold toxicity.

Synthesis of PIM Kinase Inhibitor Intermediates via 3-Nitro-4-functionalized Pyridine Scaffolds

The 3-nitropyridin-4-yl motif is a key intermediate in patented PIM kinase inhibitor programs [2]. The aminomethyl handle at the 4-position allows for direct amide bond formation or reductive amination to elaborate the pyridine core into potent, selective kinase inhibitors. Alternative regioisomers cannot be used in these synthetic sequences without compromising the final compound's patent coverage or biological activity.

Hydrophilic Fragment for Property-Driven Lead Optimization

With a predicted LogP of ~0.95 [3], (3-nitropyridin-4-YL)methanamine is significantly more hydrophilic than the 4-nitropyridin-3-yl isomer (LogP 1.67). It is therefore the preferred fragment when medicinal chemists aim to lower the LogP of a lead series to improve metabolic stability or reduce hERG binding, without resorting to strongly ionizable groups that may limit permeability.

Selective Functionalization of the Aminomethyl Group Without Activating the Pyridine Ring

Because the 4-position is blocked and the nitro group deactivates the ring toward electrophilic substitution, the primary amine remains the most reactive site [3]. This chemoselectivity is advantageous for constructing focused libraries where the pyridine ring must remain intact, such as in the synthesis of nitropyridine-containing macrocycles or bioconjugates.

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